

An In-depth Technical Guide on Rediocide A and the CD155/TIGIT Pathway

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

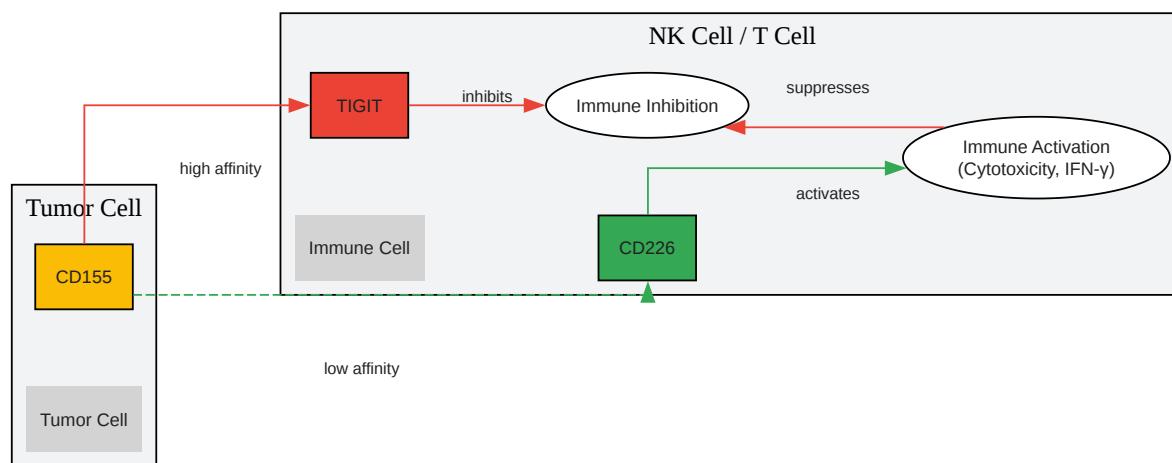
Compound Name:	Rediocide A
Cat. No.:	B15592781

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The T cell immunoreceptor with Ig and ITIM domains (TIGIT) is a critical inhibitory receptor expressed on various immune cells, including T cells and Natural Killer (NK) cells.^[1] Its interaction with its ligand, CD155 (also known as Poliovirus Receptor or PVR), which is often overexpressed on tumor cells, leads to the suppression of anti-tumor immunity.^{[2][3]} This makes the TIGIT/CD155 signaling pathway a compelling target for cancer immunotherapy. **Rediocide A**, a natural product, has emerged as a promising agent that modulates this pathway to enhance anti-tumor immune responses.^[4] This technical guide provides a comprehensive overview of the mechanism of action of **Rediocide A**, focusing on its effects on the CD155/TIGIT pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways and workflows.

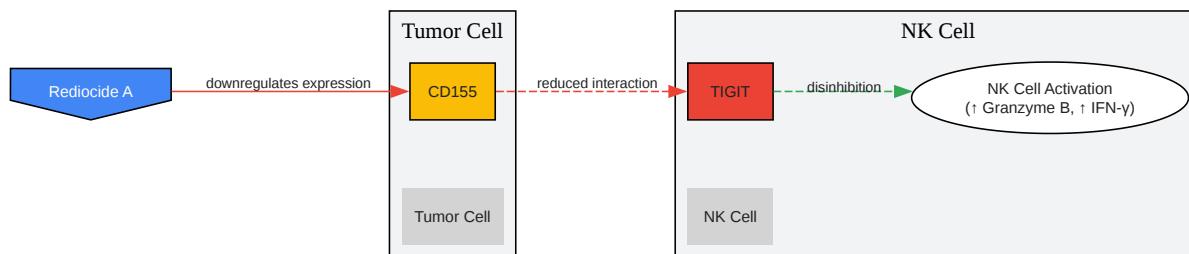

The CD155/TIGIT Signaling Pathway

The CD155/TIGIT pathway is a key immune checkpoint that regulates the activity of T cells and NK cells. TIGIT, expressed on these immune cells, competes with the activating receptor CD226 (DNAM-1) for binding to CD155, which is expressed on antigen-presenting cells and tumor cells.^{[5][6]}

- Inhibitory Signaling: When TIGIT binds to CD155, it triggers a signaling cascade that inhibits the cytotoxic functions of T cells and NK cells.^[5] This interaction can lead to decreased

cytokine production (e.g., IFN- γ) and reduced degranulation, thereby allowing tumor cells to evade immune surveillance.[7]

- Activating Signaling: Conversely, the binding of CD226 to CD155 initiates an activating signal that promotes immune cell-mediated killing of tumor cells.[6]
- Therapeutic Implication: The high affinity of TIGIT for CD155 often results in a dominant inhibitory signal.[8] Therefore, blocking the TIGIT/CD155 interaction is a promising strategy to restore and enhance anti-tumor immunity.



[Click to download full resolution via product page](#)

Figure 1: The CD155/TIGIT signaling pathway in the tumor microenvironment.

Rediocide A: Mechanism of Action

Rediocide A is a natural product that has been identified as an immune checkpoint inhibitor.[4] Its primary mechanism of action involves the downregulation of CD155 expression on non-small cell lung cancer (NSCLC) cells.[2] By reducing the availability of the TIGIT ligand, **Rediocide A** effectively blocks the inhibitory signal, thereby enhancing the tumoricidal activity of NK cells.[4]

[Click to download full resolution via product page](#)

Figure 2: Proposed mechanism of action of **Rediocide A**.

Quantitative Data on the Effects of Rediocide A

The following tables summarize the quantitative effects of **Rediocide A** on NK cell-mediated anti-tumor responses against NSCLC cell lines A549 and H1299.[2][4]

Table 1: Effect of **Rediocide A** on NK Cell-Mediated Cytotoxicity[2][4]

Cell Line	Treatment (100 nM Rediocide A)	Cytotoxicity (%)	Fold Increase
A549	Vehicle Control	21.86	-
Rediocide A	78.27	3.58	-
H1299	Vehicle Control	59.18	-
Rediocide A	74.78	1.26	-

Table 2: Effect of **Rediocide A** on Granzyme B and IFN-γ Production[2][4]

Cell Line	Parameter	Treatment (100 nM Rediocide A)	% Increase / Fold Increase
A549	Granzyme B Level	Rediocide A	48.01%
IFN- γ Level	Rediocide A	3.23-fold	
H1299	Granzyme B Level	Rediocide A	53.26%
IFN- γ Level	Rediocide A	6.77-fold	

Table 3: Effect of **Rediocide A** on CD155 Expression[2][4]

Cell Line	Treatment	% Downregulation of CD155
A549	Rediocide A	14.41
H1299	Rediocide A	11.66

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of **Rediocide A**'s effects on the CD155/TIGIT pathway.

Cell Culture and Reagents

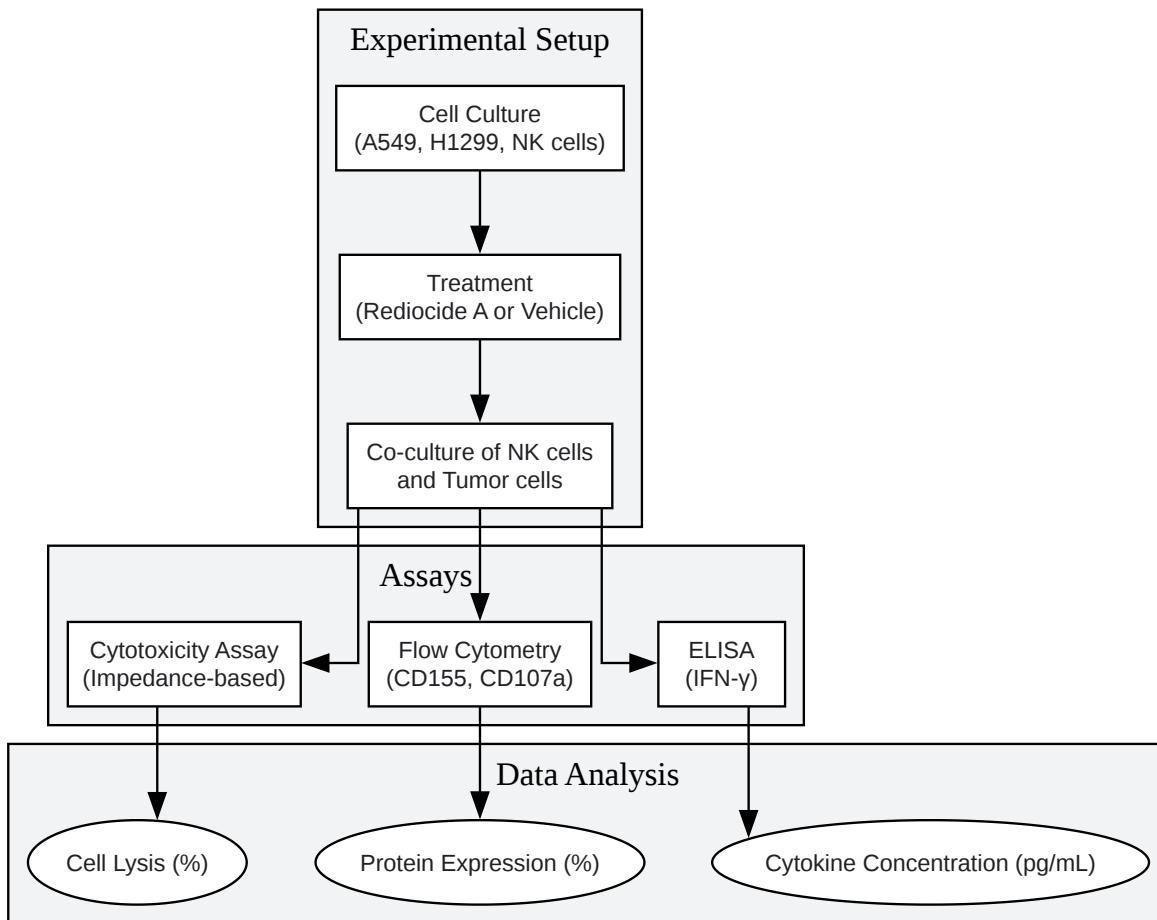
- Cell Lines: Human NSCLC cell lines A549 and H1299, and NK cells.
- Culture Conditions: Cells are maintained in an appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.[9]
- **Rediocide A** Preparation: **Rediocide A** is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[4] Working concentrations are prepared by diluting the stock solution in the cell culture medium. The final DMSO concentration in the culture should be kept below 0.1% to avoid solvent-induced toxicity.[10]

Cytotoxicity Assay (Impedance-Based)

This assay measures cell viability in real-time by detecting impedance changes on a microelectronic plate.[11]

- Background Reading: Add 50 μ L of complete culture medium to each well of a 16-well E-plate to obtain a background signal.
- Cell Seeding: Seed 5×10^3 A549 or H1299 cells in 100 μ L of medium per well.
- Treatment: After 6 hours, remove 100 μ L of medium and add 100 μ L of medium containing 0.1% DMSO (vehicle control) or 100 nM **Rediocide A**, with or without 5×10^3 NK cells.
- Data Acquisition: Place the E-plate in the xCELLigence impedance measuring station inside a CO₂ incubator at 37°C.[10] Record impedance readings every 15 minutes for 48 hours.[10]

Flow Cytometry for Ligand Profiling and Degranulation


Flow cytometry is used to analyze the expression of cell surface markers and to measure NK cell degranulation.[12]

- Cell Preparation: Co-culture NK cells with A549 or H1299 cells and treat with 10 or 100 nM **Rediocide A** for 24 hours.[4]
- Staining: For ligand profiling, stain the cells with fluorescently labeled antibodies against CD155 and other relevant ligands. For degranulation analysis, stain for CD107a, a marker of degranulation.
- Data Acquisition: Analyze the stained cells using a flow cytometer.
- Data Analysis: Process the data using software such as FlowJo to quantify the percentage of positive cells and the mean fluorescence intensity.[10]

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Production

ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

- Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., IFN- γ) and incubate overnight.
- Blocking: Block the plate with a blocking buffer to prevent non-specific binding.
- Sample Incubation: Add cell culture supernatants from the co-culture experiments to the wells and incubate.
- Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the cytokine.
- Enzyme Conjugate: Add an enzyme-linked avidin or streptavidin that binds to the biotinylated detection antibody.
- Substrate Addition: Add a chromogenic substrate that will be converted by the enzyme to produce a colored product.
- Measurement: Measure the absorbance of the colored product using an ELISA plate reader. The concentration of the cytokine is proportional to the absorbance.

[Click to download full resolution via product page](#)

Figure 3: General experimental workflow for evaluating **Rediocide A**.

Conclusion

Rediocide A demonstrates significant potential as a novel immunotherapeutic agent by targeting the CD155/TIGIT pathway.^[4] By downregulating CD155 on tumor cells, it effectively mitigates the immunosuppressive signals mediated by TIGIT, leading to enhanced NK cell-mediated cytotoxicity and cytokine production. The data presented in this guide underscore the promise of **Rediocide A** in overcoming tumor immune resistance. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential in cancer treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Immunoreceptor TIGIT inhibits the cytotoxicity of human cytokine-induced killer cells by interacting with CD155 | Scilit [scilit.com]
- 2. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TIGIT in cancer: from mechanism of action to promising immunotherapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased TIGIT expressing NK cells with dysfunctional phenotype in AML patients correlated with poor prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TIGIT and CD155 Pathway - Creative Biolabs [immune-checkpoint.creative-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Optimization of cytotoxicity assay by real-time, impedance-based cell analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A CD25×TIGIT bispecific antibody induces anti-tumor activity through selective intratumoral Treg cell depletion - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on Rediocide A and the CD155/TIGIT Pathway]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15592781#rediocide-a-and-cd155-tigit-pathway\]](https://www.benchchem.com/product/b15592781#rediocide-a-and-cd155-tigit-pathway)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com